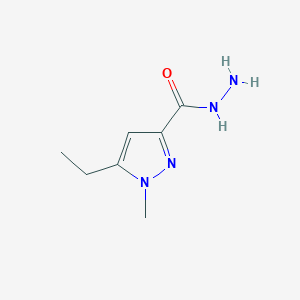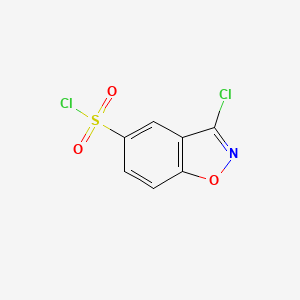
3-クロロ-1,2-ベンゾオキサゾール-5-スルホニルクロリド
概要
説明
3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S It is a derivative of benzisoxazole, a bicyclic compound containing both benzene and isoxazole rings
科学的研究の応用
3-chloro-1,2-benzoxazole-5-sulfonyl chloride has several scientific research applications:
作用機序
Target of Action
Benzoxazole derivatives have been known to interact with a variety of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride typically involves the chlorination of 1,2-benzisoxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzisoxazole ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-chloro-1,2-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .
類似化合物との比較
Similar Compounds
1,2-Benzisoxazole-5-sulfonyl chloride: Lacks the chlorine atom at the 3-position, resulting in different reactivity and properties.
1,3-Benzothiazole-6-sulfonyl chloride: Contains a sulfur atom in place of the oxygen atom in the isoxazole ring, leading to distinct chemical behavior.
1,4-Benzodioxan-6-sulfonyl chloride: Features a dioxane ring instead of the isoxazole ring, affecting its reactivity and applications.
Uniqueness
3-chloro-1,2-benzoxazole-5-sulfonyl chloride is unique due to the presence of the chlorine atom at the 3-position, which can influence its reactivity and the types of reactions it undergoes.
特性
IUPAC Name |
3-chloro-1,2-benzoxazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYZUUVNYMHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


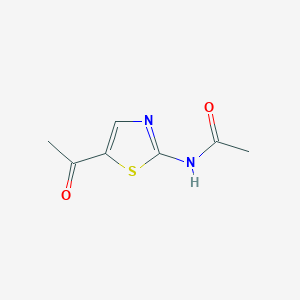


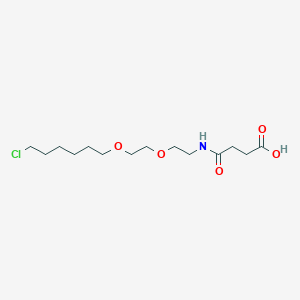

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
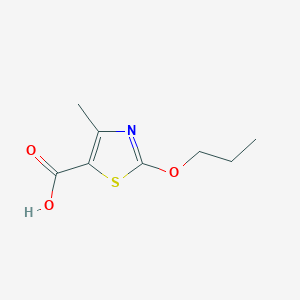

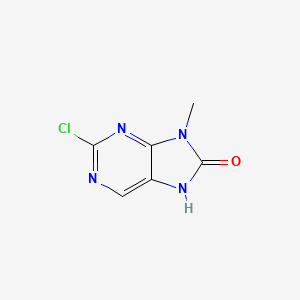

![[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine](/img/structure/B1530639.png)
